molecular formula C14H15ClN2O4 B13352189 4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride CAS No. 19157-80-3

4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride

Cat. No.: B13352189
CAS No.: 19157-80-3
M. Wt: 310.73 g/mol
InChI Key: SNDWKQKMGJVYBY-UHFFFAOYSA-N
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Description

4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride is an organic compound with a complex structure that includes both nitro and aniline functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with aniline under specific conditions to yield 4-(2-(4-nitrophenoxy)ethoxy)aniline. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 4-(2-(4-aminophenoxy)ethoxy)aniline.

Scientific Research Applications

4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The nitro and aniline groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Nitrophenoxy)aniline
  • 4-(2-Ethoxyethoxy)aniline hydrochloride

Uniqueness

4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

19157-80-3

Molecular Formula

C14H15ClN2O4

Molecular Weight

310.73 g/mol

IUPAC Name

4-[2-(4-nitrophenoxy)ethoxy]aniline;hydrochloride

InChI

InChI=1S/C14H14N2O4.ClH/c15-11-1-5-13(6-2-11)19-9-10-20-14-7-3-12(4-8-14)16(17)18;/h1-8H,9-10,15H2;1H

InChI Key

SNDWKQKMGJVYBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)[N+](=O)[O-].Cl

Origin of Product

United States

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